
(2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride is a synthetic organic compound characterized by its cubane structure Cubane derivatives are known for their unique three-dimensional geometry, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride typically involves multi-step organic synthesis. The cubane core can be constructed through cyclization reactions, followed by functional group modifications to introduce the aminomethyl and carboxylic acid groups. Common reagents might include organometallic catalysts, protecting groups, and specific solvents to control reaction conditions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might target the carboxylic acid group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions could modify the aminomethyl group, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted cubane derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride can be used as a building block for synthesizing more complex molecules. Its unique structure can impart desirable properties to new compounds.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors due to its unique shape and functional groups.
Medicine
In medicinal chemistry, derivatives of cubane structures are investigated for their potential as drug candidates. The stability and rigidity of the cubane core can enhance the pharmacokinetic properties of drug molecules.
Industry
In industrial applications, cubane derivatives might be used in materials science for developing new polymers or as additives to improve the properties of existing materials.
Mecanismo De Acción
The mechanism of action for (2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Cubane-1-carboxylic acid: Lacks the aminomethyl group, offering different reactivity and applications.
4-(aminomethyl)cubane: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Cubane derivatives with other functional groups: Each derivative offers unique properties based on the functional groups present.
Uniqueness
(2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride is unique due to the specific combination of functional groups attached to the cubane core. This combination can provide a balance of reactivity, stability, and potential biological activity that is distinct from other cubane derivatives.
Propiedades
IUPAC Name |
4-(aminomethyl)cubane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13;/h2-7H,1,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOSYVFCPMJPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Diethyl 2-[(2,4-difluoroanilino)methylene]malonate](/img/structure/B2560108.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone](/img/structure/B2560112.png)
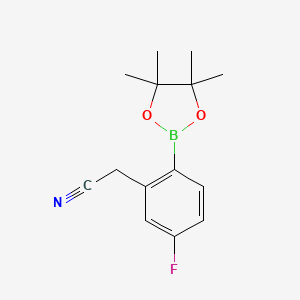

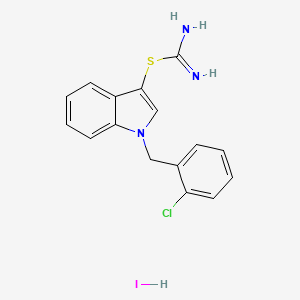
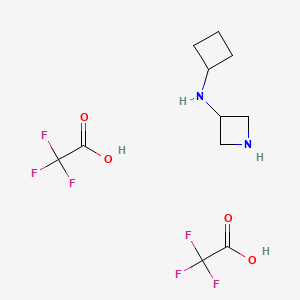
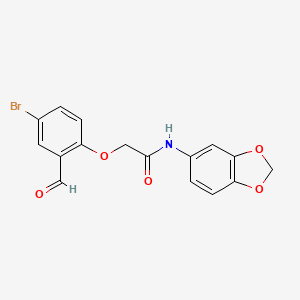
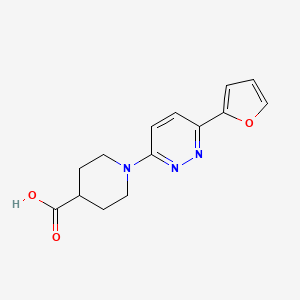
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2560124.png)
![1-Cyclopropyl-3-[(2-methylphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2560126.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one](/img/structure/B2560128.png)
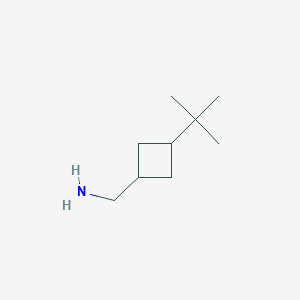

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2560131.png)
